molecular formula C9H9FN2 B8537443 1-(2-Fluoroindolizin-3-yl)methanamine

1-(2-Fluoroindolizin-3-yl)methanamine

Cat. No. B8537443
M. Wt: 164.18 g/mol
InChI Key: YCGHFFKAOXYUIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Fluoroindolizin-3-yl)methanamine is a useful research compound. Its molecular formula is C9H9FN2 and its molecular weight is 164.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(2-Fluoroindolizin-3-yl)methanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Fluoroindolizin-3-yl)methanamine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1-(2-Fluoroindolizin-3-yl)methanamine

Molecular Formula

C9H9FN2

Molecular Weight

164.18 g/mol

IUPAC Name

(2-fluoroindolizin-3-yl)methanamine

InChI

InChI=1S/C9H9FN2/c10-8-5-7-3-1-2-4-12(7)9(8)6-11/h1-5H,6,11H2

InChI Key

YCGHFFKAOXYUIW-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC(=C(N2C=C1)CN)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

LiAlH4 (0.175 g, 4.6 mmol) is added in portions under stirring in argon to a solution of 2-fluoroindolizine-3-carbonitrile x262 [X. Fang, Y.-M. Wu, J. Deng, S.-W. Wang, Tetrahedron 2004, 60, 5487-5493] (0.46 g, 2.9 mmol) in absolute ether (15 ml) for 3 min. The reaction mixture is stirred at room temperature for 30 min, cooled to 0-5° C., and quenched by the addition of a 10% NaOH solution (4 ml). The organic layer is separated, and the aqueous layer is subjected to extraction with ether (3×10 ml). The combined organic extracts are dried over anhydrous Na2SO4. The solvents are removed reduced pressure to give 1-(2-fluoroindolizin-3-yl)methanamine x263 (0.38 g).
Quantity
0.175 g
Type
reactant
Reaction Step One
Quantity
0.46 g
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Two

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